molecular formula C9H17Cl2NO2 B1441771 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride CAS No. 1219956-78-1

2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride

Cat. No.: B1441771
CAS No.: 1219956-78-1
M. Wt: 242.14 g/mol
InChI Key: QXYGCARBGLSSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a piperidine ring, an ethyl chain, and a chloroacetate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride typically involves the reaction of 2-(2-Piperidinyl)ethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetate group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines with different substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reactions are usually conducted at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products include substituted piperidines, thiol esters, and alkoxy esters.

    Hydrolysis: The products are 2-(2-Piperidinyl)ethanol and chloroacetic acid.

    Oxidation and Reduction: The products include piperidones and reduced piperidines with various substituents.

Scientific Research Applications

2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex piperidine derivatives used in drug discovery and development.

    Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. The chloroacetate group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, leading to inhibition or activation of their function. The overall effect depends on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Piperidinyl)ethanol: A precursor in the synthesis of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride, used in similar applications.

    2-(2-Piperidinyl)ethyl acetate: A structurally similar compound with an acetate group instead of a chloroacetate group, used in medicinal chemistry.

    2-(2-Piperidinyl)ethyl bromide: Another halogenated derivative with similar reactivity and applications.

Uniqueness

This compound is unique due to the presence of the chloroacetate group, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.

Biological Activity

Overview

2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride is a piperidine derivative recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring, an ethyl chain, and a chloroacetate group, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

  • Acetylcholinesterase Inhibition : This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, which can enhance cognitive functions and memory .
  • G-Protein Coupled Receptors (GPCRs) : It modulates GPCR activity, affecting various cell signaling pathways that are crucial for cellular communication and metabolic processes.
  • Transport Mechanisms : The compound is transported across cell membranes by organic cation transporters (OCTs), facilitating its uptake into cells, which influences its bioavailability and efficacy.

Cellular Effects

  • Cognitive Enhancement : In animal models, low doses of this compound have demonstrated improvements in cognitive function and memory through neurotransmitter modulation.
  • Metabolic Pathways : It interacts with cytochrome P450 enzymes in the liver, leading to the formation of metabolites with distinct biological activities.

Temporal Effects

The stability of this compound under laboratory conditions suggests minimal degradation over time, allowing for consistent experimental results.

Research Applications

The compound serves various roles in scientific research:

  • Medicinal Chemistry : It is utilized as an intermediate in synthesizing pharmaceuticals targeting the central nervous system.
  • Biological Studies : Its structural similarity to biologically active molecules makes it a valuable tool for receptor binding and enzyme inhibition studies.
  • Chemical Synthesis : It acts as a building block for developing complex piperidine derivatives used in drug discovery.

Alzheimer’s Disease

Research indicates that compounds similar to this compound exhibit dual inhibition of AChE and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease treatment. These compounds also show antioxidant properties, enhancing their therapeutic potential against neurodegenerative diseases .

Cancer Therapy

A study highlighted that certain piperidine derivatives demonstrate anticancer activity by inducing apoptosis in cancer cell lines. The structural features of these compounds, including three-dimensional conformations, enhance their binding affinity to target proteins involved in cancer progression .

Summary of Biological Activities

Activity Description
Acetylcholinesterase InhibitionIncreases acetylcholine levels; enhances cognitive functions
Modulation of GPCRsInfluences cell signaling pathways
Anticancer ActivityInduces apoptosis; improves binding to cancer-related proteins
Alzheimer’s Disease TreatmentDual inhibition of AChE and BuChE; antioxidant properties

Properties

IUPAC Name

2-piperidin-2-ylethyl 2-chloroacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2.ClH/c10-7-9(12)13-6-4-8-3-1-2-5-11-8;/h8,11H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYGCARBGLSSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.